3-fluoro-N-(isochroman-3-ylmethyl)-4-methoxy-N-methylbenzamide
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Overview
Description
3-fluoro-N-(isochroman-3-ylmethyl)-4-methoxy-N-methylbenzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, an isochroman-3-ylmethyl group, a methoxy group, and a methylbenzamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(isochroman-3-ylmethyl)-4-methoxy-N-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Isochroman-3-ylmethyl Intermediate: The isochroman-3-ylmethyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methoxy Group Addition: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Amide Bond Formation: The final step involves the formation of the amide bond between the isochroman-3-ylmethyl intermediate and the 4-methoxy-N-methylbenzamide moiety using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(isochroman-3-ylmethyl)-4-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorine or methoxy positions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted derivatives with new functional groups
Scientific Research Applications
3-fluoro-N-(isochroman-3-ylmethyl)-4-methoxy-N-methylbenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(isochroman-3-ylmethyl)-4-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their signaling pathways.
Pathway Modulation: The compound can influence various cellular pathways, leading to changes in gene expression, protein synthesis, or metabolic processes.
Comparison with Similar Compounds
3-fluoro-N-(isochroman-3-ylmethyl)-4-methoxy-N-methylbenzamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
N-(isochroman-3-ylmethyl)-N-methyl-2-(N-methylmethylsulfonamido)acetamide: Shares the isochroman-3-ylmethyl group but differs in other functional groups.
2-(3,5-dimethylisoxazol-4-yl)-N-(isochroman-3-ylmethyl)acetamide: Contains the isochroman-3-ylmethyl group but has different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3-fluoro-4-methoxy-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3/c1-21(19(22)14-7-8-18(23-2)17(20)10-14)11-16-9-13-5-3-4-6-15(13)12-24-16/h3-8,10,16H,9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSBICQBDKGSLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC2=CC=CC=C2CO1)C(=O)C3=CC(=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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